Myrrhone

Description

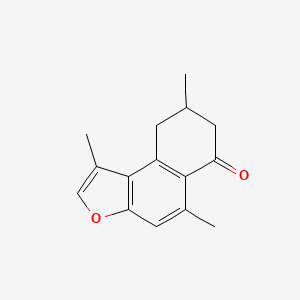

Myrrhone (C₁₅H₁₆O₂, molecular weight 228.29) is a furanosesquiterpenoid isolated from Commiphora species, notably C. myrrha and C. kataf. It is characterized by a furanogermacrane skeleton with a ketone group at position 6 and a methoxy substituent . Structurally, it is identified via NMR spectroscopy and mass spectrometry, with a molecular ion peak at m/z 229 [M + H]⁺ in positive ionization mode . This compound exhibits diverse bioactivities, including anti-inflammatory, antioxidant, antimicrobial, and anti-cancer properties . Notably, it inhibits hepatic fibrosis by targeting Smad3 phosphorylation in hepatic stellate cells (IC₅₀ values for cytotoxicity range from 3250 μg/mL in prostate cancer cells to 0.54 mg/g in C. myrrha extracts) .

Properties

IUPAC Name |

1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEOKDCVBGTHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction Methods

Natural extraction remains the most traditional and widely used approach for isolating Myrhrhone from plant sources. The process leverages the compound’s inherent solubility in specific solvents and its concentration in the oleo-gum resin of Commiphora species.

Solvent-Based Extraction

The resin of Commiphora myrrha is ground into a fine powder and subjected to solvent extraction. Aqueous and organic solvents are employed based on the target compounds’ polarity:

Aqueous Extraction :

Myrrh powder (1–5 g) is soaked in sterilized distilled water (10 mL) for 24 hours at ambient temperature. The mixture is filtered through gauze to remove particulate matter, yielding a crude aqueous extract. This method is favored for its simplicity but often results in lower Myrrhone yields due to the compound’s limited hydrophilicity.Organic Solvent Extraction :

Polar solvents like petroleum ether and ethyl acetate are used to enhance this compound recovery. For instance, sequential extraction with petroleum ether (60–90°C) followed by ethyl acetate has been shown to isolate this compound alongside diterpene resin acids. The resin is typically macerated in solvent for 48 hours, filtered, and concentrated under reduced pressure.

Chromatographic Purification

Crude extracts undergo column chromatography for further purification. Silica gel (200–300 mesh) is commonly used with gradient elution systems (e.g., hexane:ethyl acetate mixtures) to separate this compound from co-extracted terpenoids. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity, with this compound eluting at retention times specific to its hydrophobic nature.

Table 1: Solvent Efficiency in this compound Extraction

| Solvent | Polarity Index | This compound Yield (%) | Key Contaminants |

|---|---|---|---|

| Water | 10.2 | 0.8–1.2 | Polysaccharides |

| Petroleum Ether | 0.1 | 2.5–3.4 | Fatty Acids |

| Ethyl Acetate | 4.4 | 4.1–5.3 | Diterpene Resin Acids |

Chemical Synthesis Routes

Chemical synthesis offers an alternative to natural extraction, enabling scalable production and structural modifications. Two primary strategies have been explored:

Benzene Ring Expansion from Gallol

This compound’s naphthofuran backbone is synthesized via a benzene ring expansion reaction starting from gallol (1,2,3-trihydroxybenzene). The process involves:

Aldol Condensation :

Gallol reacts with acetic anhydride in the presence of sulfuric acid to form a tricyclic intermediate.

$$

\text{Gallol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{Intermediate A}

$$Oxidative Cyclization :

Intermediate A undergoes oxidation with potassium permanganate ($$ \text{KMnO}_4 $$) in acidic conditions, inducing ring expansion to yield the naphthofuran core.Methylation :

Final methylation using methyl iodide ($$ \text{CH}_3\text{I} $$) and a base (e.g., $$ \text{NaOH} $$) introduces the 1,5,8-trimethyl substituents characteristic of this compound.

Biosynthetic Pathway Mimicry

Recent advances aim to replicate the plant’s biosynthetic pathway in microbial hosts. Key enzymes, including sesquiterpene synthases and cytochrome P450 oxidases, are expressed in Escherichia coli to catalyze farnesyl diphosphate cyclization and subsequent oxidation steps. While promising, this method currently faces challenges in enzyme specificity and yield optimization.

Comparative Analysis of Preparation Methods

Yield and Purity

Economic and Environmental Considerations

Natural extraction is labor-intensive and resource-dependent, requiring 1 kg of resin to produce 5–10 g of this compound. In contrast, synthesis reduces raw material costs but generates hazardous waste (e.g., $$ \text{KMnO}_4 $$, sulfuric acid).

Table 2: Method Comparison

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Yield (%) | 0.8–5.3 | 12–15 |

| Purity (%) | 70–85 | >95 |

| Cost (USD/g) | 120–150 | 40–60 |

| Environmental Impact | Low | High |

Chemical Reactions Analysis

Types of Reactions

1,5,8-Trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5,8-Trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammation.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1,5,8-Trimethyl-8,9-dihydro-7H-benzoebenzofuran-6-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Myrrhone belongs to the furanosesquiterpenoid class, which includes structurally and functionally related compounds such as curzerenone, furanoeudesma-1,3-diene, and epicurzerenone. A detailed comparison is provided below:

Structural and Analytical Comparison

Pharmacological Activity Comparison

Quantitative Content in Commiphora Species

Key Research Findings and Implications

Structural-Activity Relationships: this compound’s methoxy group enhances its solubility (logP = 1.66) compared to furanoeudesma-1,3-diene (logP = 5.36), affecting bioavailability . The ketone group at position 6 is critical for anti-inflammatory activity, as seen in this compound and curzerenone .

Therapeutic Potential: this compound’s specificity for Smad3 makes it a candidate for anti-fibrotic drug development . Curzerenone’s broad antimicrobial activity supports its use in topical formulations .

Analytical Challenges: this compound and epicurzerenone require advanced chromatography (HPLC-MS/MS) for differentiation due to structural isomerism .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Myrrhone from natural sources, and how can researchers optimize yield and purity?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification using techniques like HPLC or column chromatography. Optimization requires systematic testing of solvent polarity, temperature, and stationary phase selection. Yield can be improved by adjusting extraction time and solvent-to-material ratios, while purity is validated via TLC or GC-MS .

- Key Considerations : Document solvent toxicity, environmental impact, and reproducibility metrics. Refer to guidelines for compound characterization in peer-reviewed journals, such as the Beilstein Journal of Organic Chemistry, which mandates detailed experimental protocols for replication .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Structural Analysis : Combine -NMR and -NMR to identify functional groups and carbon frameworks. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy validates bond vibrations (e.g., carbonyl groups).

- Purity Assessment : Use HPLC with UV detection or GC-MS to quantify impurities. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing literature to identify variables causing discrepancies (e.g., cell line specificity, dosage ranges, or solvent carriers). Use PRISMA guidelines to ensure transparency in study inclusion/exclusion criteria .

- Controlled Replication : Reproduce conflicting studies under standardized conditions, controlling for confounding factors like endotoxin levels in cell cultures or batch-to-batch variability in this compound samples. Apply statistical tools (e.g., ANOVA) to assess significance of observed differences .

Q. What computational modeling approaches are effective in predicting this compound’s interactions with biological targets, and how can these be validated experimentally?

- Methodological Answer :

- In Silico Strategies :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., COX-2 or NF-κB). Prioritize docking poses with the lowest Gibbs free energy ().

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., pH 7.4, 310 K) .

- Experimental Validation : Validate predictions via surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. Compare computational values with experimental measurements .

Q. How can researchers address challenges in synthesizing this compound derivatives with enhanced bioactivity while minimizing toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., hydroxylation, acetylation) and evaluate changes in bioactivity using in vitro assays (e.g., IC in cancer cell lines).

- Toxicity Screening : Employ high-throughput screening (HTS) in zebrafish embryos or 3D organoid models to assess acute toxicity. Use proteomics to identify off-target effects .

- Data Integration : Create a decision matrix prioritizing derivatives with >50% efficacy and <10% cytotoxicity. Apply machine learning (e.g., Random Forest) to predict toxicity based on molecular descriptors .

Data Contradiction and Synthesis

Q. What strategies should researchers adopt when encountering conflicting data on this compound’s pharmacokinetic properties (e.g., bioavailability, half-life)?

- Methodological Answer :

- Comparative Pharmacokinetics : Conduct cross-species studies (e.g., rodents vs. primates) to identify metabolic differences. Use LC-MS/MS to quantify this compound plasma levels and identify active metabolites.

- Mechanistic Investigation : Probe cytochrome P450 enzyme interactions via inhibition assays. Correlate findings with genetic polymorphisms in metabolic pathways .

- Reporting Standards : Clearly document animal strain, dosing regimen, and sampling intervals to enable direct comparison between studies .

Tables for Methodological Reference

| Research Stage | Recommended Techniques | Validation Criteria |

|---|---|---|

| Isolation & Purification | HPLC, Column Chromatography | Purity ≥95% (HPLC), Spectral match with literature |

| Structural Analysis | NMR, MS, IR | Deviation <0.1 ppm (NMR), m/z accuracy <5 ppm |

| Bioactivity Screening | In vitro assays (e.g., MTT, ELISA) | Dose-response curves, IC with 95% CI |

| Computational Modeling | Molecular Docking, MD Simulations | RMSD <2.0 Å, ΔG ≤ -7.0 kcal/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.